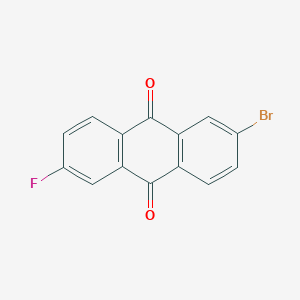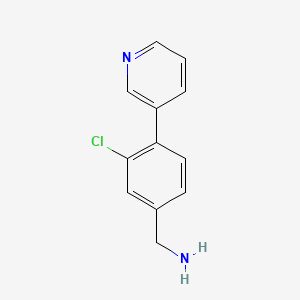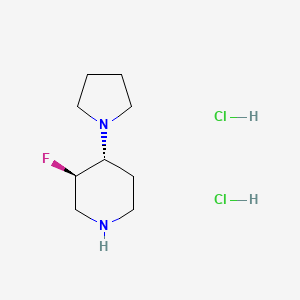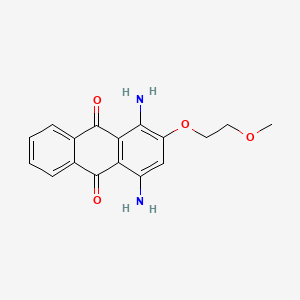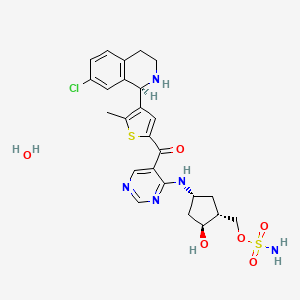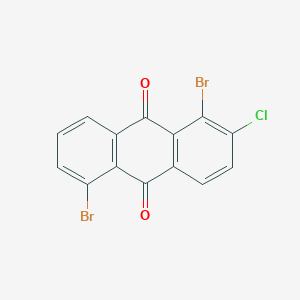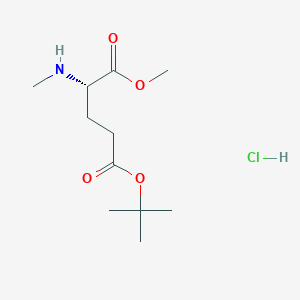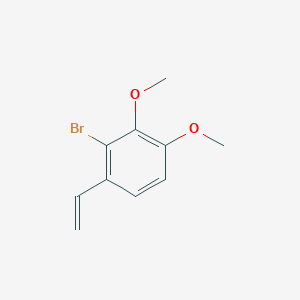
2-Bromo-1-ethenyl-3,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,4-dimethoxy-1-vinylbenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, featuring bromine and methoxy groups attached to the aromatic ring, along with a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dimethoxy-1-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3,4-dimethoxy-1-vinylbenzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution of a hydrogen atom with a bromine atom on the aromatic ring .
Industrial Production Methods
Industrial production of 2-Bromo-3,4-dimethoxy-1-vinylbenzene may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,4-dimethoxy-1-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the vinyl group to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3,4-dimethoxy-1-vinylbenzene derivatives with different substituents replacing the bromine atom.
Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Products include 3,4-dimethoxy-1-vinylbenzene without the bromine atom or with the vinyl group reduced to an ethyl group.
Aplicaciones Científicas De Investigación
2-Bromo-3,4-dimethoxy-1-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,4-dimethoxy-1-vinylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s versatility in different applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3,4-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a vinyl group.
2-Bromo-3,4-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a vinyl group.
3,4-Dimethoxy-1-vinylbenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-3,4-dimethoxy-1-vinylbenzene is unique due to the presence of both bromine and vinyl groups, which provide a combination of reactivity and versatility not found in its similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Propiedades
Número CAS |
1452182-57-8 |
|---|---|
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-bromo-1-ethenyl-3,4-dimethoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3 |
Clave InChI |
BALAXTDPFQCHAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C=C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



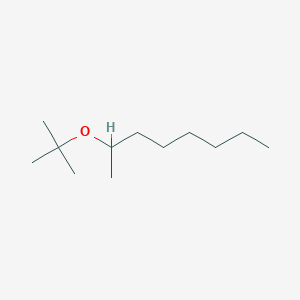
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
